molecular formula C16H19Cl2O4P B14536535 Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate CAS No. 61911-66-8

Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate

Cat. No.: B14536535
CAS No.: 61911-66-8
M. Wt: 377.2 g/mol
InChI Key: AXKQJXQLYQTLQZ-UHFFFAOYSA-N
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Description

Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a phosphate group attached to a naphthalene ring substituted with chlorine atoms and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate typically involves a multi-step process. One common method includes the phosphorylation of 2,4-dichloronaphthalene with ethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphate ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphate esters play a role.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound’s effects are mediated through its binding to specific sites on target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl 2,4-dichloronaphthalen-1-yl methyl phosphate
  • Butan-2-yl 2,4-dichloronaphthalen-1-yl propyl phosphate
  • Butan-2-yl 2,4-dichloronaphthalen-1-yl butyl phosphate

Uniqueness

Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate is unique due to its specific structural features, such as the combination of a butyl group and a naphthalene ring with chlorine substitutions. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61911-66-8

Molecular Formula

C16H19Cl2O4P

Molecular Weight

377.2 g/mol

IUPAC Name

butan-2-yl (2,4-dichloronaphthalen-1-yl) ethyl phosphate

InChI

InChI=1S/C16H19Cl2O4P/c1-4-11(3)21-23(19,20-5-2)22-16-13-9-7-6-8-12(13)14(17)10-15(16)18/h6-11H,4-5H2,1-3H3

InChI Key

AXKQJXQLYQTLQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=O)(OCC)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl

Origin of Product

United States

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